molecular formula C7H12O B12672707 3-Hepten-2-one, (Z)- CAS No. 69668-88-8

3-Hepten-2-one, (Z)-

Cat. No.: B12672707
CAS No.: 69668-88-8
M. Wt: 112.17 g/mol
InChI Key: JHHZQADGLDKIPM-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hepten-2-one, (Z)-, also known as (Z)-3-Hepten-2-one, is an organic compound with the molecular formula C7H12O. It is a ketone with a double bond in the Z-configuration, which contributes to its unique chemical properties. This compound is known for its applications in various industries, including food and fragrance, due to its distinctive aroma and flavor profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hepten-2-one, (Z)- can be synthesized through several methods. One common synthetic route involves the aldol condensation of heptanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the Z-isomer .

Industrial Production Methods

In industrial settings, 3-Hepten-2-one, (Z)- is often produced through the catalytic hydrogenation of hept-2-en-4-one. This process involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Hepten-2-one, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hepten-2-one, (Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hepten-2-one, (Z)- involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, modulating the activity of enzymes and receptors involved in metabolic pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

3-Hepten-2-one, (Z)- can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 3-Hepten-2-one, (Z)- in terms of its specific chemical structure and the resulting properties and applications.

Properties

CAS No.

69668-88-8

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(Z)-hept-3-en-2-one

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5-

InChI Key

JHHZQADGLDKIPM-WAYWQWQTSA-N

Isomeric SMILES

CCC/C=C\C(=O)C

Canonical SMILES

CCCC=CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.